molecular formula C14H10O4S B12041396 2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid CAS No. 33494-99-4

2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid

Cat. No.: B12041396
CAS No.: 33494-99-4
M. Wt: 274.29 g/mol
InChI Key: IIIKXJSCHFNQCQ-GQCTYLIASA-N
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Description

2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid is an organic compound with the molecular formula C14H10O4S It is characterized by the presence of a thiophene ring, a benzoic acid moiety, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid typically involves the condensation of 2-thiophenecarboxaldehyde with 2-hydroxybenzoic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid involves its interaction with various molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-[(2E)-3-(2-furyl)-2-propenoyl]benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.

    2-hydroxy-5-[(2E)-3-(2-pyridyl)-2-propenoyl]benzoic acid: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development in various fields .

Properties

CAS No.

33494-99-4

Molecular Formula

C14H10O4S

Molecular Weight

274.29 g/mol

IUPAC Name

2-hydroxy-5-[(E)-3-thiophen-2-ylprop-2-enoyl]benzoic acid

InChI

InChI=1S/C14H10O4S/c15-12(6-4-10-2-1-7-19-10)9-3-5-13(16)11(8-9)14(17)18/h1-8,16H,(H,17,18)/b6-4+

InChI Key

IIIKXJSCHFNQCQ-GQCTYLIASA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)O)C(=O)O

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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